molecular formula C14H15N9O3S3 B589358 Cefazolin Amide CAS No. 1322626-65-2

Cefazolin Amide

Cat. No.: B589358
CAS No.: 1322626-65-2
M. Wt: 453.514
InChI Key: UJXOAWOOZVMQQR-CGCSKFHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Molecular Formula and IUPAC Nomenclature

Cefazolin Amide is defined by its molecular formula C₁₄H₁₅N₉O₃S₃ and a molar mass of 453.52 g/mol . Its systematic IUPAC name is:
(6R,7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide . This nomenclature reflects the compound’s bicyclic β-lactam core, tetrazole-containing side chain, and thiadiazole substituent.

Property Value
Molecular Formula C₁₄H₁₅N₉O₃S₃
IUPAC Name (6R,7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide
Molar Mass 453.52 g/mol

Stereochemical Configuration and Conformational Analysis

This compound retains the 6R,7R stereochemical configuration of its parent compound, cefazolin, which is critical for β-lactam ring stability and antibacterial activity . The bicyclic system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) adopts a cis conformation, ensuring optimal spatial alignment for binding penicillin-binding proteins (PBPs) in bacterial cell walls . Nuclear magnetic resonance (NMR) studies confirm that the tetrazole and thiadiazole substituents occupy equatorial positions, minimizing steric hindrance and enhancing solubility .

Comparative Structural Features Among Cephalosporin Derivatives

This compound diverges from other first-generation cephalosporins through its unique side-chain modifications:

Cephalosporin Core Structure R1 Substituent R2 Substituent
This compound β-lactam + dihydrothiazine Tetrazole-acetamido 5-methyl-thiadiazole-thiomethyl
Cefazolin (Parent) β-lactam + dihydrothiazine Tetrazole-acetamido 5-methyl-thiadiazole-thiomethyl
Cephalexin β-lactam + dihydrothiazine Phenylglycine Methyl
Cefadroxil β-lactam + dihydrothiazine p-Hydroxyphenylglycine Methyl

The tetrazole group at R1 enhances stability against β-lactamases, while the thiadiazole-thiomethyl group at R2 broadens Gram-positive bacterial coverage . Unlike cefazolin, which retains a carboxylic acid moiety, this compound features a carboxamide group, altering its pharmacokinetic properties .

Historical Development and Classification

Position Within First-Generation Cephalosporins

First-generation cephalosporins, introduced in the 1960s, are characterized by their efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and limited Gram-negative activity . This compound belongs to this class, sharing the foundational β-lactam-dihydrothiazine scaffold. Its parent compound, cefazolin, was developed in 1971 via semisynthetic modification of 7-aminocephalosporanic acid (7-ACA) to improve metabolic stability .

Key Modifications from Parent Cefazolin Structure

This compound is synthesized through amide bond formation at the C-2 position of cefazolin, replacing the carboxylic acid group with a carboxamide (-CONH₂) . This modification reduces ionization at physiological pH, potentially enhancing tissue penetration. The synthesis pathway involves:

  • Acylation of 7-ACA with tetrazole-acetyl chloride.
  • Nucleophilic substitution of the acetoxy group with 5-methyl-1,3,4-thiadiazole-2-thiol.
  • Amidation of the C-2 carboxylate using ammonia or ammonium salts .

Properties

IUPAC Name

(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXOAWOOZVMQQR-CGCSKFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N9O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefazolin Amide can be synthesized through a series of chemical reactions involving the acylation of 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid with tetrazole-containing acetic acid in the presence of a biocatalyst containing penicillin amidase. The reaction is typically carried out at a pH of 6-8 and a temperature range of -20 to 40°C .

Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the target compound to be obtained in a short period without intermediate isolation, yielding a high purity product .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Requires aqueous acid or base, heat.

    Reduction: Requires lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Carboxylic acids and ammonia or an amine.

    Reduction: Amines.

Scientific Research Applications

Cefazolin Amide has a wide range of applications in scientific research:

Mechanism of Action

Cefazolin Amide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological distinctions between Cefazolin Amide and related compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Name CAS Number Structural Features Biological Activity/Role Unique Aspects
This compound 1322626-65-2 Amide linkage, β-lactam core Impurity in Cefprozil synthesis Specific formation pathways; impacts drug safety and purity
Cefazolin 25377-93-5 1,3,4-thiadiazol-2-ylthiomethyl group at C3 Broad-spectrum antibiotic (1st-gen cephalosporin) Superior efficacy in MSSA infections compared to Ceftriaxone
Cefazedone Impurity 10 N/A MMTD-linked side chain Impurity in Cefazedone synthesis Linked to metabolic byproducts; distinct safety profile
Cefprozil 92665-29-7 Pro-drug with vinyl group at C3 Oral cephalosporin (2nd-gen) Metabolized to active form; broader Gram-negative coverage
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide N/A Furan-thiophene hybrid, amide bond Potential antimicrobial/drug discovery candidate Enhanced solubility due to amide linkage

Key Findings:

Structural Differentiation: this compound is distinguished from Cefazolin by the absence of the 3-acetoxymethyl group and the presence of an amide functional group, which alters its chemical stability and interaction with biological targets . Compared to non-cephalosporin amides (e.g., furan-2-carboxamide derivatives), this compound retains the β-lactam core, conferring antibacterial activity but with reduced potency due to its role as an impurity .

Regulatory limits for such impurities are strictly enforced .

Clinical and Pharmacological Contrasts: While Cefazolin (parent drug) demonstrates clinical superiority over Ceftriaxone in treating methicillin-sensitive Staphylococcus aureus (MSSA) bacteremia , this compound lacks direct therapeutic application and is studied primarily for quality assurance in manufacturing .

Synthetic and Analytical Considerations :

  • Advanced techniques like ¹H NMR, HPLC, and IR spectroscopy are employed to characterize this compound, with its FTIR spectrum showing shifts in amide-related peaks (e.g., C=O at ~1759 cm⁻¹) indicative of structural interactions .

Research and Regulatory Implications

  • Quality Control : this compound’s presence in Cefprozil underscores the need for stringent impurity profiling during cephalosporin production. Daicel Pharma’s cGMP-compliant analytical protocols exemplify industry standards for impurity quantification .
  • Future Directions : Comparative studies on amide derivatives should explore structure-activity relationships (SAR) to optimize antibiotic efficacy while minimizing impurity formation. Prospective clinical trials are warranted to validate findings from retrospective analyses, such as Cefazolin’s superiority over Ceftriaxone .

Biological Activity

Cefazolin Amide, a semi-synthetic antibiotic belonging to the cephalosporin class, exhibits significant biological activity primarily through its bactericidal effects. This article delves into the mechanisms of action, pharmacological properties, case studies, and research findings related to this compound.

This compound functions by inhibiting bacterial cell wall synthesis. It achieves this through binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding interferes with the final stages of peptidoglycan synthesis, leading to cell lysis and death of the bacteria. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Pharmacological Profile

  • Chemical Structure : this compound is derived from 7-aminocephalosporanic acid and features a 1H-tetrazol-1-ylacetyl group, which enhances its antibacterial properties .
  • Spectrum of Activity : It is effective against various infections, particularly skin and soft tissue infections, urinary tract infections, and respiratory tract infections .
  • Administration : The compound is primarily administered parenterally, allowing for rapid absorption and distribution in the body.

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Cefazolin-Induced Hemolytic Anemia :
    • A case involving an 80-year-old female with methicillin-sensitive Staphylococcus aureus endocarditis developed hemolytic anemia after receiving intravenous cefazolin. Switching to vancomycin led to an improvement in hemoglobin levels and resolution of eosinophilia .
    • Another report described a 50-year-old man who developed hemolytic anemia post knee arthroplasty after cefazolin administration. Discontinuation of the drug resulted in complete resolution of anemia .
  • Coagulopathy Associated with Cefazolin :
    • A patient receiving high-dose cefazolin for methicillin-sensitive Staphylococcus aureus bacteremia developed significant coagulopathy, which was corrected upon discontinuation of cefazolin and administration of vitamin K .

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

  • Bactericidal Activity : In vitro studies indicate that cefazolin exhibits bactericidal activity comparable to other cephalosporins but shows enhanced effectiveness against certain strains like E. coli and Klebsiella spp. .
  • Neutrophil Interaction : Research has demonstrated that neutrophils can diminish the activity of β-lactams like cefazolin in abscesses. Depleting neutrophils improved cefazolin's effectiveness against S. aureus , suggesting that neutrophil interactions may play a critical role in treatment outcomes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

FeatureDescription
Class Semi-synthetic cephalosporin
Mechanism of Action Inhibition of bacterial cell wall synthesis
Spectrum of Activity Broad-spectrum (Gram-positive & Gram-negative)
Common Uses Surgical prophylaxis, skin infections, UTIs
Case Reports Hemolytic anemia, coagulopathy
Research Insights Neutrophil interaction affects drug efficacy

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying the pharmacokinetics (PK) of Cefazolin Amide in populations exposed to environmental stressors?

  • Methodological Answer : Use controlled animal models (e.g., BALB/c mice or Sprague Dawley rats) to simulate stressors like blast overpressure (BOP). Measure plasma, liver, and tissue concentrations over time intervals to assess delayed drug clearance. Include variables such as stressor intensity (e.g., 19 psi BOP) and compare PK parameters (e.g., clearance rate, half-life) between stressed and control groups . For clinical populations, employ prospective PK analyses in specific cohorts (e.g., anuric patients on hemodialysis), using high-flux dialyzers and post-dialysis dosing protocols to monitor drug retention and toxicity thresholds .

Q. How can Fourier-transform infrared spectroscopy (FTIR) validate interactions between this compound and drug-delivery systems?

  • Methodological Answer : Analyze FTIR spectra for characteristic peaks (e.g., 1759 cm⁻¹ for carbonyl groups in Cefazolin) and shifts in wave numbers (e.g., 1666 cm⁻¹ for amide groups) to confirm chemical interactions with polymers like chitosan. Compare spectra of pure drug, polymer, and drug-polymer composites to identify bond formation (e.g., COOH-NH₂ interactions) and ensure no interference with functional groups critical for antimicrobial activity .

Q. What statistical approaches are used to optimize this compound dosing regimens in surgical settings?

  • Methodological Answer : Develop multivariate models incorporating patient weight, dosing weight (DW), and surgery duration. Use regression analysis to correlate intermittent doses (e.g., 2 g every 3 hours) with target tissue concentrations (e.g., ≥40 mg/L in closure sites). Validate thresholds (e.g., 7.6 mg/kg DW/hour) through clinical PK studies and adjust for inter-patient variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between this compound and alternative antibiotics (e.g., anti-staphylococcal penicillins) in methicillin-susceptible Staphylococcus aureus infective endocarditis (MSSA-IE)?

  • Methodological Answer : Conduct observational studies with propensity score matching to reduce indication bias. Compare survival rates, relapse frequencies, and safety profiles (e.g., nephrotoxicity) using stratified analyses. Address heterogeneity in meta-analyses by subgrouping IE patients and applying sensitivity tests to isolate confounding variables (e.g., comorbidities) .

Q. What methodologies are effective for assessing neurotoxicity risks of this compound in特殊populations (e.g., hemodialysis patients)?

  • Methodological Answer : Perform longitudinal PK/pharmacodynamic (PD) studies to monitor serum drug levels post-dialysis (e.g., 1 g doses). Use liquid chromatography-mass spectrometry (LC-MS) to quantify peak concentrations (e.g., 193 µg/mL) and compare against neurotoxicity thresholds (e.g., >470 µg/mL). Include safety endpoints (e.g., seizure incidence) and adjust dosing intervals based on extrapolated clearance rates in anuric models .

Q. How can Raman spectroscopy enhance the analysis of this compound’s protein-binding behavior in biological matrices?

  • Methodological Answer : Employ Raman optical activity (ROA) and conventional Raman setups (e.g., 785 nm excitation) to detect amide I bands (e.g., 1660 cm⁻¹) in plasma proteins. Compare spectral signatures across experimental conditions (e.g., healthy vs. infected subjects) to identify binding patterns. Validate findings with complementary techniques like surface plasmon resonance (SPR) for kinetic binding assays .

Data Contradiction and Validation

Q. What strategies are recommended for resolving discrepancies in MIC (minimum inhibitory concentration) values reported for this compound across studies?

  • Methodological Answer : Standardize testing protocols using CLSI/EUCAST guidelines. Re-analyze conflicting datasets with mixed-effects models to account for variables like inoculum size, broth media, and bacterial strain diversity. Cross-validate results using time-kill assays or in vivo infection models to confirm pharmacodynamic relevance .

Q. How should researchers address variability in drug-polymer interaction studies when developing this compound-loaded microparticles?

  • Methodological Answer : Use design-of-experiments (DoE) frameworks to optimize formulation parameters (e.g., chitosan concentration, crosslinking time). Characterize batch-to-batch variability via scanning electron microscopy (SEM) for particle morphology and in vitro release assays under physiological conditions (e.g., pH 7.4). Validate reproducibility across ≥3 independent replicates .

Ethical and Data Management Considerations

Q. What frameworks ensure ethical compliance when collecting PK data from vulnerable populations (e.g., critically injured patients)?

  • Methodological Answer : Implement protocols aligned with institutional review boards (IRBs), including informed consent for serial blood sampling. Anonymize data using unique identifiers and store in encrypted repositories with tiered access. Reference ERC guidelines for data management plans (DMPs), specifying data types, retention periods, and sharing policies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.